Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC16546231

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25N3O2 |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3 |

| Standard InChI Key | DPIIMUKQPYCKFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

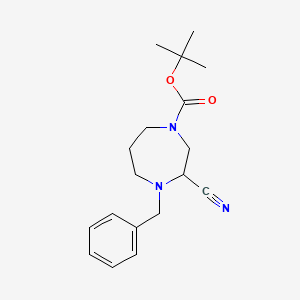

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate belongs to the diazepane class, a family of seven-membered bicyclic compounds containing two nitrogen atoms. Its systematic IUPAC name reflects the tert-butyl carbamate group at position 1, a benzyl substituent at position 4, and a cyano group at position 3 of the diazepane ring. The compound’s molecular structure (Fig. 1) is defined by:

-

A diazepane ring providing conformational flexibility.

-

A tert-butyl ester enhancing lipophilicity and steric bulk.

-

A benzyl group contributing aromatic interactions.

-

A cyano group (-C≡N) enabling hydrogen bonding and electrophilic reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.41 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Key Functional Groups | Diazepane, Cyano, Benzyl, tert-Butyl ester |

Stereochemical and Conformational Analysis

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate typically proceeds via a multi-step sequence:

-

Diazepane Ring Formation: Cyclization of a diamine precursor with a carbonyl source under acidic conditions.

-

Benzyl Introduction: Alkylation of the diazepane nitrogen using benzyl bromide or chloride.

-

Cyano Functionalization: Treatment of the intermediate with a cyanating agent (e.g., KCN, TMSCN) in the presence of a transition metal catalyst.

-

tert-Butyl Protection: Esterification with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

Critical reaction parameters include temperature control (< 0°C for cyanidation to prevent side reactions) and anhydrous conditions to preserve the tert-butyl group’s integrity.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on:

-

NMR Spectroscopy: NMR reveals distinct signals for the tert-butyl singlet (δ 1.40 ppm), benzyl aromatic protons (δ 7.20–7.35 ppm), and diazepane methylenes (δ 3.50–4.10 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 315.41 [M+H].

Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The cyano group participates in:

-

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.

-

Reduction: Catalytic hydrogenation (H, Pd/C) yields primary amines, useful for further derivatization.

The tert-butyl ester is base-labile, enabling deprotection to free amines under mild conditions (e.g., TFA in DCM), a feature exploited in prodrug design.

Stability and Degradation

Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring via tert-butyl group elimination. Photodegradation studies under UV light (λ = 254 nm) show a half-life of 48 hours, necessitating storage in amber glass.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound Optimization: The tert-butyl group’s lipophilicity improves blood-brain barrier penetration, making it a candidate for CNS-targeted drugs.

-

Protease Inhibitor Scaffolds: The diazepane core mimics peptide backbones, inhibiting enzymes like HIV protease.

Material Science

-

Coordination Polymers: The cyano group acts as a ligand for transition metals (e.g., Cu), forming porous frameworks for gas storage.

Future Directions and Research Gaps

Priority Investigations

-

In Vivo Toxicity Profiling: Establish NOAEL (no-observed-adverse-effect level) in rodent models.

-

Enzymatic Stability Assays: Assess susceptibility to cytochrome P450 metabolism.

-

Stereoselective Synthesis: Develop asymmetric routes to isolate enantiomers with distinct bioactivities.

Collaborative Opportunities

Partnerships with academic institutions could accelerate target identification using high-throughput screening libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume